Cas no 64038-64-8 (Ethyl 2-mercapto-1H-imidazole-4-carboxylate)

Ethyl 2-mercapto-1H-imidazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-mercapto-1H-imidazole-4-carboxylate
- 1H-Imidazole-4-carboxylicacid, 2,3-dihydro-2-thioxo-, ethyl ester
- 4-ETHOXYCARBONYLIMIDAZOLE-2-THIOL
- ethyl 2-mercapto-1H-imidazole-5-carboxylate
- ethyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate
- 2-mercaptoimidazole-4-ethyl formate
- DTXSID10214070
- SR-01000639950-1
- 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-thioxo-, ethyl ester
- ethyl-2-mercapto-1H-imidazole-4-carboxylate
- 2-mercapto-1 H-imidazole-4-carboxylic acid ethyl ester
- 2-Mercapto-5-carbethoxyimidazole
- 64038-64-8
- USAF EL-63
- Imidazole, 2-mercapto-5-carbethoxy-
- Ethyl 2-sulphanyl-1H-imidazole-4-carboxylate
- HMS555O06
- MFCD00068042
- 2-mercapto-1h-imidazole-4-carboxylic acid ethyl ester
- Maybridge1_005066
- 4-Ethoxycarbonyl-1H-imidazole-2-thiol
- AKOS024388179
- Imidazole-2-thiol, 5-ethoxycarbonyl-
- ethyl2-mercapto-1h-imidazole-4-carboxylate
- ethyl 2-mercapto-4-imidazole carboxylate
- CS-0151702
- A19011
- EN300-6851194
- Ethyl 2-sulfanyl-1H-imidazole-4-carboxylate #
- Ethyl 2-sulfanyl-1H-imidazole-4-carboxylate
- 2-mercapto-3H-imidazole-4-carboxylic acid ethyl ester
- AKOS006227566
- SCHEMBL269623
- CCG-50585
- 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid ethyl ester
- D82357
- 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid, ethyl ester
- J-520766
- ethyl 2-thio-1h-imidazole-4-carboxylate
- FT-0625962
- ethyl 2-mercaptoimidazole-4-carboxylate
- Z1198159497
- ethyl 2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate
- FS-1109
- ethyl 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
- AB-016/30038020
-
- MDL: MFCD02091509
- インチ: InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3H,2H2,1H3,(H2,7,8,11)
- InChIKey: PONOGPICUOALRU-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CN=C(N1)S
計算された属性
- 精确分子量: 172.03100
- 同位素质量: 172.031
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 7
- トポロジー分子極性表面積: 82.4A^2
- XLogP3: 0.2
じっけんとくせい
- Color/Form: 。
- 密度みつど: 1.35
- ゆうかいてん: 191 °C
- Boiling Point: 254.3°C at 760 mmHg
- フラッシュポイント: 107.6°C
- Refractive Index: 1.605
- PSA: 93.78000
- LogP: 0.87510
- Solubility: 。
Ethyl 2-mercapto-1H-imidazole-4-carboxylate Security Information
- Signal Word:warning
- 危害声明: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: S26-S37/39
-
危険物標識:
- 安全术语:S26;S37/39
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Risk Phrases:R36/37/38
Ethyl 2-mercapto-1H-imidazole-4-carboxylate 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Ethyl 2-mercapto-1H-imidazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B433915-1g |
Ethyl 2-Mercapto-1H-imidazole-4-carboxylate |
64038-64-8 | 1g |
$ 230.00 | 2022-06-01 | ||
Cooke Chemical | BD9103831-5g |
Ethyl 2-mercapto-1H-imidazole-4-carboxylate |
64038-64-8 | 95% | 5g |
RMB 852.00 | 2025-02-21 | |
abcr | AB225641-10 g |
Ethyl 2-mercapto-1H-imidazole-4-carboxylate, 95%; . |
64038-64-8 | 95% | 10 g |
€412.10 | 2023-07-20 | |
eNovation Chemicals LLC | D960030-25g |
4-ETHOXYCARBONYLIMIDAZOLE-2-THIOL |
64038-64-8 | 95+% | 25g |
$195 | 2024-06-06 | |
Enamine | EN300-6851194-0.25g |
ethyl 2-sulfanyl-1H-imidazole-4-carboxylate |
64038-64-8 | 95% | 0.25g |
$19.0 | 2023-07-10 | |
abcr | AB225641-1 g |
Ethyl 2-mercapto-1H-imidazole-4-carboxylate, 95%; . |
64038-64-8 | 95% | 1 g |
€118.40 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222342-100g |
Ethyl 2-mercapto-1H-imidazole-4-carboxylate |
64038-64-8 | 97% | 100g |
¥6729.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222342-1g |
Ethyl 2-mercapto-1H-imidazole-4-carboxylate |
64038-64-8 | 97% | 1g |
¥88.00 | 2024-05-05 | |
Enamine | EN300-6851194-0.1g |
ethyl 2-sulfanyl-1H-imidazole-4-carboxylate |
64038-64-8 | 95% | 0.1g |
$19.0 | 2023-07-10 | |
eNovation Chemicals LLC | K39357-5g |
ethyl 2-mercapto-1H-imidazole-4-carboxylate |
64038-64-8 | 95%+ | 5g |
$1690 | 2024-05-24 |
Ethyl 2-mercapto-1H-imidazole-4-carboxylate 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Ethyl 2-mercapto-1H-imidazole-4-carboxylateに関する追加情報
Ethyl 2-mercapto-1H-imidazole-4-carboxylate (CAS No. 64038-64-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-mercapto-1H-imidazole-4-carboxylate, identified by its CAS number 64038-64-8, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic derivative features a unique structural motif that has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The compound's molecular structure, incorporating both a thiol group and a carboxylate moiety, makes it a valuable intermediate for constructing more complex molecules with potential therapeutic benefits.
The Ethyl 2-mercapto-1H-imidazole-4-carboxylate molecule is characterized by a six-membered imidazole ring substituted with a thiol (-SH) group at the 2-position and a carboxylate (-COOEt) group at the 4-position. This bifunctional nature allows for diverse chemical modifications, enabling its use in the synthesis of various pharmacophores. The thiol group, in particular, is known for its reactivity with electrophiles, making it a useful handle for further functionalization. This reactivity has been exploited in numerous synthetic pathways, where it serves as a precursor for more complex sulfhydryl-containing compounds.
In recent years, the pharmaceutical industry has seen an increasing demand for novel compounds that incorporate sulfur-containing heterocycles due to their favorable pharmacokinetic properties and biological activity. The Ethyl 2-mercapto-1H-imidazole-4-carboxylate has emerged as a critical building block in this context. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups, including amides, esters, and other heterocycles. This flexibility has made it a preferred choice for medicinal chemists seeking to develop new drug candidates.
One of the most notable applications of Ethyl 2-mercapto-1H-imidazole-4-carboxylate is in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in many biological processes, and their inhibition is often a key strategy in drug design. The thiol group of this compound can be used to form disulfide bonds with cysteine residues in protease active sites, leading to the development of potent inhibitors. Such inhibitors have shown promise in treating various diseases, including cancer and infectious disorders.
Furthermore, the carboxylate group of Ethyl 2-mercapto-1H-imidazole-4-carboxylate provides an additional point of modification. It can be esterified to enhance solubility or used to form amides with various nitrogen-containing heterocycles. These modifications have been explored in the development of novel antimicrobial agents. Recent studies have demonstrated that derivatives of this compound exhibit significant activity against resistant bacterial strains, highlighting its potential as a lead compound in antibiotic discovery.
The synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the condensation of ethyl acetoacetate with thiourea to form ethyl 2-thioxoimidazole-4-carboxylate, which is subsequently reduced to yield the desired product. Advances in synthetic methodologies have improved the efficiency and yield of this process, making it more suitable for large-scale production.
The growing interest in sulfur-containing heterocycles has also led to new insights into their biological activities. The thiol group of Ethyl 2-mercapto-1H-imidazole-4-carboxylate, for instance, has been shown to exhibit antioxidant properties. This has prompted research into its potential use as an adjunct therapy for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the imidazole ring itself is known to interact with biological targets such as ion channels and receptors, suggesting further therapeutic applications.
In conclusion, Ethyl 2-mercapto-1H-imidazole-4-carboxylate (CAS No. 64038-64-8) is a versatile and important intermediate in pharmaceutical synthesis. Its unique structural features and reactivity make it invaluable for constructing complex molecules with potential therapeutic benefits. Recent research has highlighted its role in developing protease inhibitors and antimicrobial agents, demonstrating its significance in addressing unmet medical needs. As synthetic chemistry continues to evolve, the applications of this compound are likely to expand further, solidifying its place as a cornerstone of modern drug discovery.
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